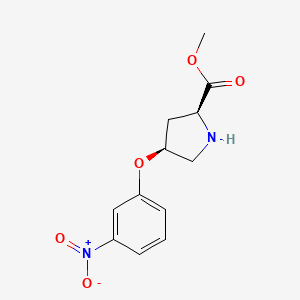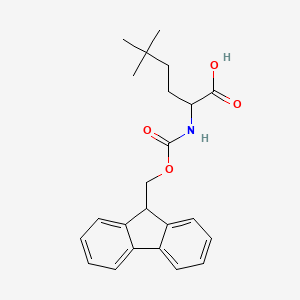
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate, also known as MeOPPC, is a compound that has been studied for its potential applications in scientific research and laboratory experiments. MeOPPC is a non-steroidal anti-inflammatory drug (NSAID) and is structurally related to the widely used NSAID indomethacin. MeOPPC has been studied for its potential to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, MeOPPC has been studied for its potential to act as an inhibitor of the enzyme xanthine oxidase (XO) and its ability to reduce the production of reactive oxygen species (ROS).
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has also been studied for its potential to act as an inhibitor of the enzyme xanthine oxidase (XO) and its ability to reduce the production of reactive oxygen species (ROS). Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to act as an inhibitor of the enzyme adenosine deaminase (ADA) and its ability to reduce the production of adenosine.
Mecanismo De Acción
The mechanism of action of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is not yet fully understood, however, it is believed to involve the inhibition of the enzyme cyclooxygenase (COX). Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is thought to bind to the active site of the COX enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins and thromboxanes. Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is thought to inhibit the activity of the enzyme xanthine oxidase (XO), which is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to reduce inflammation and pain. In animal studies, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been shown to reduce inflammation and pain associated with arthritis. Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the inflammatory response. Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has also been studied for its potential to reduce the production of reactive oxygen species (ROS) and adenosine, which can be damaging to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is relatively non-toxic and has been shown to reduce inflammation and pain in animal studies. However, there are some limitations to the use of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in laboratory experiments. Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known. Additionally, the mechanism of action of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is not yet fully understood, so further research is needed to better understand how Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate works.
Direcciones Futuras
There are several potential future directions for research on Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate. First, further research is needed to better understand the mechanism of action of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate and the biochemical and physiological effects of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in humans. Second, further research is needed to determine the safety and efficacy of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in humans. Third, further research is needed to determine the optimal dosage of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate for use in humans. Fourth, further research is needed to determine the potential long-term effects of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in humans. Fifth, further research is needed to determine the potential interactions between Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate and other drugs. Sixth, further research is needed to determine the potential applications of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in other areas, such as cancer treatment. Finally, further research is needed to determine the potential applications of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in other areas, such as agriculture and food production.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(3-methoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-9-4-3-5-10(6-9)18-11-7-12(14-8-11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWPYSIISRRNT-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



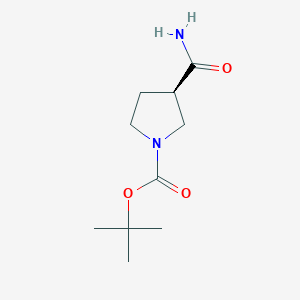

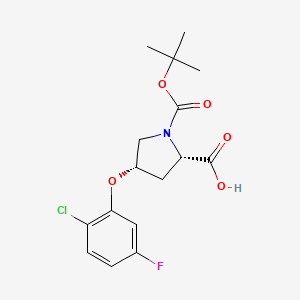
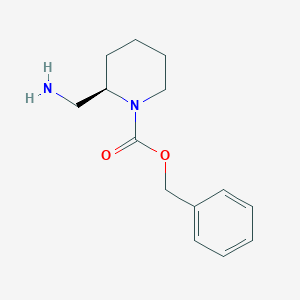
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)
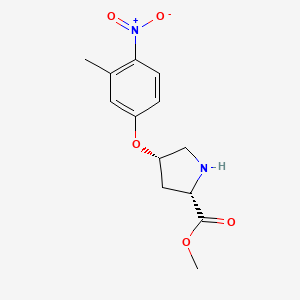
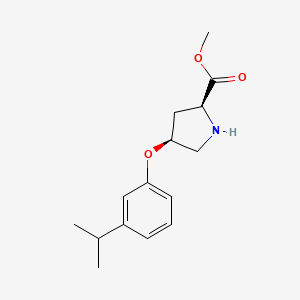

![(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091355.png)
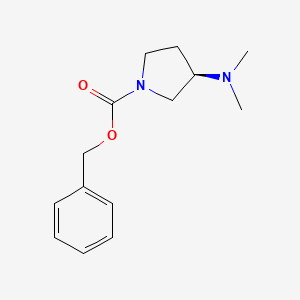
![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)
